3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol
Overview
Description
“(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol” is a product used for proteomics research . It has a molecular formula of C10H13N3O and a molecular weight of 191.23 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzimidazole ring with an ethyl group and an amino group at the 1-position and a methanol group at the 2-position .Physical And Chemical Properties Analysis
This compound has a molecular weight of 191.23 . Unfortunately, no further physical or chemical properties were found in the available resources.Scientific Research Applications
DNA Binding and Fluorescence Staining
Compounds within the benzimidazole family, such as Hoechst 33258, are renowned for their ability to bind strongly to the minor groove of double-stranded DNA, showing specificity for AT-rich sequences. This property makes them invaluable in cell biology for chromosome and nuclear staining, aiding in the analysis of nuclear DNA content and plant chromosome analysis. Their utility extends to serving as models for understanding DNA sequence recognition and binding mechanisms, contributing significantly to the field of molecular biology (Issar & Kakkar, 2013).
Bioactive Compound Development
The chemistry and properties of benzimidazole and its analogs, including various substituted forms, offer a broad spectrum of biological and electrochemical activities. This versatility is crucial for the development of new pharmaceuticals, showcasing the potential in creating drugs with optimized properties for specific therapeutic applications. The exploration of these compounds reveals new avenues for drug design and discovery, emphasizing their role in medicinal chemistry (Boča, Jameson, & Linert, 2011).
Antifungal and Anthelmintic Applications
Benzimidazole derivatives have demonstrated efficacy as antifungal agents by inhibiting microtubule assembly, acting specifically on the tubulin molecule. This action highlights their potential not only in treating fungal infections but also in agricultural applications as fungicides. Furthermore, their role in veterinary medicine as anthelmintic drugs underscores the compound's versatility and importance in a broader biological context (Davidse, 1986).
properties
IUPAC Name |
3-(5-amino-1-ethylbenzimidazol-2-yl)propan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-2-15-11-6-5-9(13)8-10(11)14-12(15)4-3-7-16/h5-6,8,16H,2-4,7,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQNXMRDJIUSDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)N)N=C1CCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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